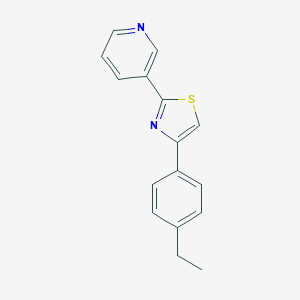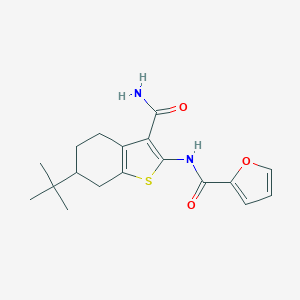
Cambridge id 6591299
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6591299 is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and researchers are exploring its properties and potential uses in depth.
Wirkmechanismus
The exact mechanism of action of Cambridge id 6591299 is not fully understood, but researchers believe that it works by inhibiting certain enzymes and proteins in the body. This leads to a decrease in inflammation and a reduction in the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that Cambridge id 6591299 has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cambridge id 6591299 in lab experiments is its versatility. It can be used in a wide range of experiments, and its effects can be easily measured. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, and its synthesis method is not publicly available.
Zukünftige Richtungen
There are many potential future directions for research on Cambridge id 6591299. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent. Researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the potential uses of Cambridge id 6591299 are vast, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
Cambridge id 6591299 is synthesized using a multi-step process that involves the use of various reagents and catalysts. The exact synthesis method is not publicly available, but researchers have reported that the compound can be obtained through a series of reactions that involve the use of organic solvents, acids, and bases.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6591299 has been studied extensively for its potential applications in the field of medicine. Researchers have found that this compound has antimicrobial, anti-inflammatory, and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H14N2S |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
4-(4-ethylphenyl)-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C16H14N2S/c1-2-12-5-7-13(8-6-12)15-11-19-16(18-15)14-4-3-9-17-10-14/h3-11H,2H2,1H3 |
InChI-Schlüssel |
RRFBLZQGRMOKLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)